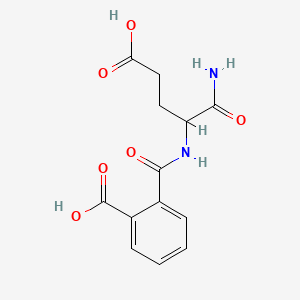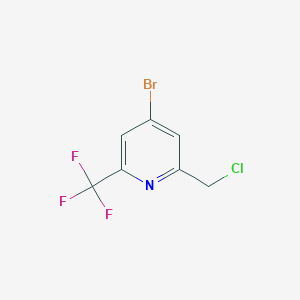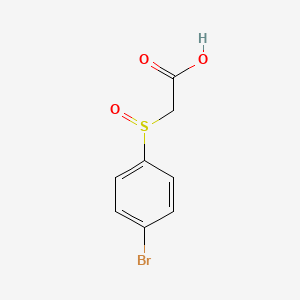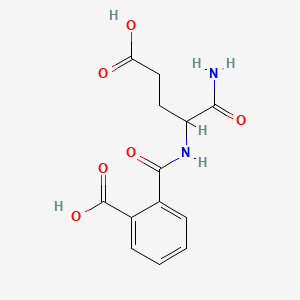
N-(1-Carbamoyl-3-carboxypropyl)phthalamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Carbamoyl-3-carboxypropyl)phthalamic acid: is a chemical compound with the molecular formula C13H15N3O6 and a molecular weight of 309.275 g/mol . This compound is used in various research applications, particularly in the field of cancer research and cytokine and growth factor signaling modulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Carbamoyl-3-carboxypropyl)phthalamic acid involves the reaction of phthalic anhydride with 3-aminopropionic acid under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-Carbamoyl-3-carboxypropyl)phthalamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: N-(1-Carbamoyl-3-carboxypropyl)phthalamic acid is used as a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods .
Biology: In biological research, this compound is used to study cytokine and growth factor signaling pathways. It helps in understanding the molecular mechanisms involved in cell signaling and regulation .
Medicine: The compound is investigated for its potential therapeutic applications in cancer treatment. It is used in preclinical studies to evaluate its efficacy and safety as an anticancer agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It serves as an intermediate in the synthesis of various bioactive compounds .
Mécanisme D'action
The mechanism of action of N-(1-Carbamoyl-3-carboxypropyl)phthalamic acid involves its interaction with specific molecular targets and pathways. The compound modulates cytokine and growth factor signaling by binding to receptors on the cell surface. This binding triggers a cascade of intracellular events that regulate gene expression and cellular responses . The compound’s effects on cell signaling pathways are crucial for its potential therapeutic applications in cancer treatment .
Comparaison Avec Des Composés Similaires
- 3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic acid
- 3-Amino-N-(1-carbamoyl-3-carboxypropyl)phthalamic acid
Comparison: N-(1-Carbamoyl-3-carboxypropyl)phthalamic acid is unique due to its specific molecular structure and functional groups. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity. Its ability to modulate cytokine and growth factor signaling pathways sets it apart from other related compounds .
Propriétés
Numéro CAS |
2353-39-1 |
|---|---|
Formule moléculaire |
C13H14N2O6 |
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
2-[(1-amino-4-carboxy-1-oxobutan-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H14N2O6/c14-11(18)9(5-6-10(16)17)15-12(19)7-3-1-2-4-8(7)13(20)21/h1-4,9H,5-6H2,(H2,14,18)(H,15,19)(H,16,17)(H,20,21) |
Clé InChI |
JOAOKNHCUKCBBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate](/img/structure/B14167426.png)
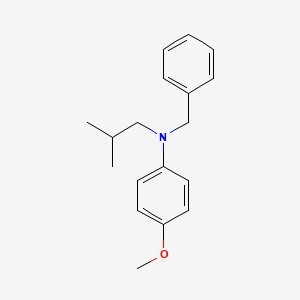
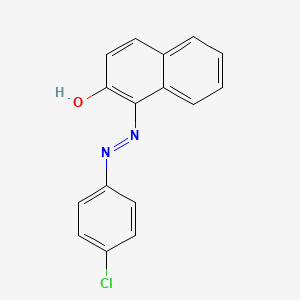
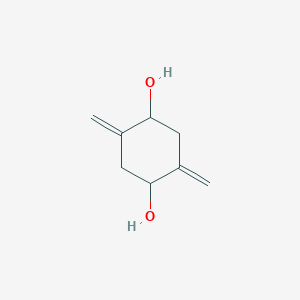
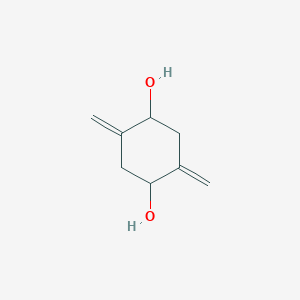
![2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14167454.png)
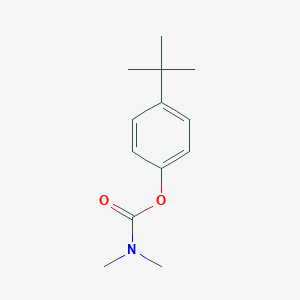
![N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B14167465.png)
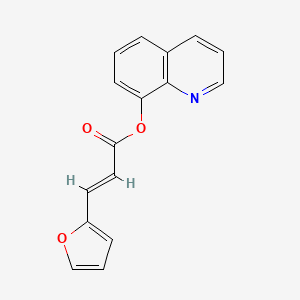
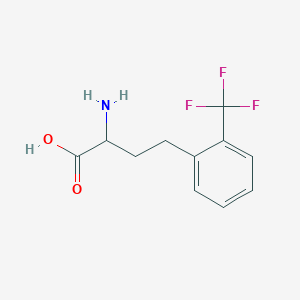
![Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-](/img/structure/B14167480.png)
